molecular formula C18H13ClFN5 B12476359 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12476359
M. Wt: 353.8 g/mol
InChI Key: LMZOTLPGFSSSFY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and fluorophenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the chloro and methyl groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents.

    Attachment of the fluorophenyl group: The fluorophenyl group can be attached via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Biology: It may be used in the study of biological processes and interactions, particularly in the development of probes or inhibitors for specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or stability.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol: This compound has a similar pyrazole core but differs in the substituents attached to the core.

    3-chloro-4’-fluoropropiophenone: This compound has a simpler structure with a chloro and fluorophenyl group attached to a propiophenone core.

    1-chloro-2-fluoro-5-(trifluoromethyl)benzene: This compound contains a chloro, fluoro, and trifluoromethyl group attached to a benzene ring.

The uniqueness of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H13ClFN5

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClFN5/c1-11-2-7-14(8-16(11)19)25-18-15(9-23-25)17(21-10-22-18)24-13-5-3-12(20)4-6-13/h2-10H,1H3,(H,21,22,24)

InChI Key

LMZOTLPGFSSSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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